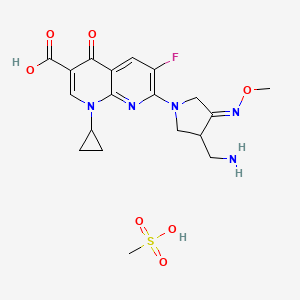

Gemifloxacin Mesylate

Description

This compound is the mesylate salt form of gemifloxacin, a synthetic broad-spectrum fluoroquinolone with antibacterial activity. This compound inhibits activities of DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication and eventually bacterial growth. This fluoroquinolone exerts an enhanced spectrum of activity against gram-positive bacteria such as Streptococcus pneumoniae and Staphylococcus aureus, in addition to its activity against gram-negative bacteria.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 2003. This drug has a black box warning from the FDA.

See also: Gemifloxacin (has active moiety).

Structure

3D Structure of Parent

Properties

IUPAC Name |

7-[(4Z)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN5O4.CH4O3S/c1-28-22-14-8-23(6-9(14)5-20)17-13(19)4-11-15(25)12(18(26)27)7-24(10-2-3-10)16(11)21-17;1-5(2,3)4/h4,7,9-10H,2-3,5-6,8,20H2,1H3,(H,26,27);1H3,(H,2,3,4)/b22-14+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYMVSQRGZEYAX-CWUUNJJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/1\CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045948 | |

| Record name | Gemifloxacin mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210353-53-0, 204519-65-3 | |

| Record name | Gemifloxacin mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210353-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gemifloxacin mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210353530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gemifloxacin mesylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gemifloxacin mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GEMIFLOXACIN MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4S9F8RL01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Gemifloxacin Mesylate: A Deep Dive into its Mechanism of Action Against Bacterial DNA Gyrase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gemifloxacin, a potent fluoroquinolone antibiotic, exerts its bactericidal effects by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning gemifloxacin's interaction with DNA gyrase, a critical enzyme for bacterial DNA replication. We will delve into the biochemical interactions, present quantitative data on its inhibitory activity, and provide detailed experimental protocols for key assays used to elucidate this mechanism. Furthermore, this guide will utilize visualizations to illustrate the intricate signaling pathways and experimental workflows.

Introduction: The Role of DNA Gyrase in Bacteria

Bacterial DNA is a highly organized and compact structure within the nucleoid. This organization is dynamically maintained by a class of enzymes known as topoisomerases. DNA gyrase, a type II topoisomerase found in bacteria but not in higher eukaryotes, is responsible for introducing negative supercoils into the DNA.[3][4] This process is crucial for relieving the torsional stress that arises during DNA replication and transcription, thereby allowing these fundamental cellular processes to proceed. The essential nature of DNA gyrase makes it an attractive target for the development of antibacterial agents.[4]

DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2).[5] The GyrA subunit is primarily involved in the DNA breakage and reunion process, while the GyrB subunit possesses ATPase activity, providing the energy required for the supercoiling reaction.[5]

Gemifloxacin's Mechanism of Action: A Step-by-Step Breakdown

Gemifloxacin, like other fluoroquinolones, does not directly inhibit the enzymatic activity of DNA gyrase in isolation. Instead, its mechanism of action is more nuanced, involving the formation of a stable ternary complex with both the enzyme and the bacterial DNA.[5][6] This ultimately leads to the inhibition of DNA replication and the induction of lethal double-strand breaks.[3]

The key steps in gemifloxacin's mechanism of action are as follows:

-

Binding to the DNA-Gyrase Complex: DNA gyrase first binds to a segment of DNA. Gemifloxacin then intercalates into the DNA at the site of cleavage and interacts with both the DNA and specific amino acid residues of the GyrA and GyrB subunits.[5][7] This binding event stabilizes the transient covalent bond between the active site tyrosine on the GyrA subunit and the 5'-phosphate of the cleaved DNA.[5]

-

Formation of the Quinolone-Enzyme-DNA Cleavable Complex: The binding of gemifloxacin traps the DNA gyrase in a state where it has cleaved the DNA but is unable to re-ligate the broken strands. This stabilized ternary structure is referred to as the "cleavable complex".[6][8]

-

Inhibition of DNA Replication: The presence of these stable cleavable complexes on the bacterial chromosome acts as a physical barrier to the progression of the replication fork.[5] The collision of the replication machinery with these complexes leads to the transformation of the transient single-strand breaks into permanent, lethal double-strand breaks.[6]

-

Induction of the SOS Response and Cell Death: The accumulation of double-strand breaks triggers the bacterial SOS response, a cellular mechanism for DNA repair. However, the extensive DNA damage caused by gemifloxacin overwhelms this repair system, ultimately leading to the cessation of DNA synthesis, filamentation, and eventual cell death.

Visualizing the Mechanism of Action

Caption: Mechanism of Gemifloxacin action on DNA gyrase.

Dual Targeting: DNA Gyrase and Topoisomerase IV

A key feature of gemifloxacin's potent antibacterial activity is its ability to dually target both DNA gyrase and topoisomerase IV.[1][2] Topoisomerase IV is another type II topoisomerase that is primarily responsible for decatenating (unlinking) daughter chromosomes after replication. In many Gram-positive bacteria, such as Streptococcus pneumoniae, topoisomerase IV is the primary target of older fluoroquinolones.[6] However, in Gram-negative bacteria, DNA gyrase is often the more susceptible target.[3]

Gemifloxacin exhibits potent inhibitory activity against both enzymes, which is a significant advantage in overcoming resistance.[6][9] If a mutation arises in the gene encoding one of the target enzymes, conferring reduced susceptibility to the drug, the second target remains effectively inhibited. This dual-targeting strategy slows the development of clinically significant resistance.[3]

Quantitative Analysis of Gemifloxacin's Inhibitory Activity

The potency of gemifloxacin against DNA gyrase and topoisomerase IV has been quantified through various in vitro assays. The 50% inhibitory concentration (IC50) is a common metric used to express the concentration of a drug required to inhibit the activity of an enzyme by half.

| Target Enzyme | Organism | Gemifloxacin IC50 (µg/mL) | Ciprofloxacin IC50 (µg/mL) | Reference |

| DNA Gyrase | Staphylococcus aureus | 0.31 | 10 | [9] |

| Topoisomerase IV | Staphylococcus aureus | 0.25 | 5 | [9] |

| DNA Gyrase | Streptococcus pneumoniae | 5-10 | 40 | [10] |

| Topoisomerase IV | Streptococcus pneumoniae | 2.5-5 | 20 | [10] |

Note: IC50 values can vary depending on the specific assay conditions and the source of the enzymes.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of gemifloxacin against DNA gyrase.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate. Inhibition of this activity is indicative of drug action.

a. Materials:

-

Relaxed pBR322 plasmid DNA (0.5 µg/µL)

-

E. coli DNA Gyrase (GyrA and GyrB subunits)

-

5X Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin.[11]

-

Gemifloxacin stock solution (dissolved in a suitable solvent, e.g., 0.1 N NaOH, then diluted)

-

Stop Solution/Loading Dye: 2X Gel Loading Dye with 0.2% SDS and 50 mM EDTA.

-

Agarose

-

1X TAE Buffer

-

Ethidium bromide or other DNA stain

b. Experimental Workflow:

Caption: DNA Gyrase Supercoiling Assay Workflow.

c. Protocol:

-

On ice, prepare a master mix containing the 5X assay buffer, relaxed pBR322 DNA, and sterile water.

-

Aliquot the master mix into individual reaction tubes.

-

Add varying concentrations of gemifloxacin or the vehicle control to the respective tubes.

-

Initiate the reaction by adding a pre-determined amount of DNA gyrase (e.g., 1 unit, the amount required to supercoil 50% of the substrate) to each tube.

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Terminate the reactions by adding the stop solution/loading dye.

-

Load the samples onto a 1% agarose gel in 1X TAE buffer.

-

Perform electrophoresis to separate the different plasmid topoisomers (supercoiled, relaxed, and nicked).

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of supercoiling will be observed as a decrease in the amount of the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of gemifloxacin.

Topoisomerase IV Decatenation Assay

This assay assesses the ability of topoisomerase IV to separate interlinked kinetoplast DNA (kDNA), a network of thousands of catenated DNA minicircles. Inhibition of this decatenation activity is a measure of drug efficacy against topoisomerase IV.

a. Materials:

-

Kinetoplast DNA (kDNA)

-

S. aureus or S. pneumoniae Topoisomerase IV (ParC and ParE subunits)

-

5X Assay Buffer: Similar to the gyrase buffer but may have slight variations in salt concentrations.

-

Gemifloxacin stock solution

-

Stop Solution/Loading Dye

-

Agarose

-

1X TAE Buffer

-

Ethidium bromide

b. Protocol:

-

The setup is analogous to the supercoiling assay, with kDNA used as the substrate.

-

Prepare a master mix with 5X assay buffer, kDNA, and water.

-

Aliquot the mix and add varying concentrations of gemifloxacin.

-

Start the reaction by adding topoisomerase IV.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction and run the samples on a 1% agarose gel.

-

Visualize the gel. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Inhibition is observed as a decrease in the amount of decatenated DNA with increasing gemifloxacin concentrations.

Resistance to Gemifloxacin

Bacterial resistance to fluoroquinolones, including gemifloxacin, primarily arises from mutations in the genes encoding the target enzymes, DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[12][13][14] These mutations typically occur in a specific region of the genes known as the quinolone resistance-determining region (QRDR).[6] The resulting amino acid substitutions in the enzyme can reduce the binding affinity of gemifloxacin to the enzyme-DNA complex, thereby decreasing its inhibitory effect.[1] Due to its dual-targeting nature, mutations in both targets are often required to confer high-level resistance to gemifloxacin.[9]

Conclusion

Gemifloxacin mesylate is a highly effective fluoroquinolone antibiotic with a well-defined mechanism of action against bacterial DNA gyrase and topoisomerase IV. Its ability to form a stable ternary complex with the enzyme and DNA leads to the inhibition of DNA replication and ultimately bacterial cell death. The dual-targeting nature of gemifloxacin is a key attribute that contributes to its potent activity and a lower propensity for the development of resistance. A thorough understanding of its molecular interactions and the methods used to characterize them is essential for the continued development of novel antibacterial agents and for optimizing the use of this important class of antibiotics in the face of emerging resistance.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound | DNA gyrase | Topoisomerase | TargetMol [targetmol.com]

- 3. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 4. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potent Antipneumococcal Activity of Gemifloxacin Is Associated with Dual Targeting of Gyrase and Topoisomerase IV, an In Vivo Target Preference for Gyrase, and Enhanced Stabilization of Cleavable Complexes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Topoisomerase Targeting with and Resistance to Gemifloxacin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cleavable-Complex Formation by Wild-Type and Quinolone-Resistant Streptococcus pneumoniae Type II Topoisomerases Mediated by Gemifloxacin and Other Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. Mechanisms of quinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Gemifloxacin Mesylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemifloxacin mesylate, a potent fluoroquinolone antibiotic, is a critical active pharmaceutical ingredient (API) in the treatment of various bacterial infections. The solid-state properties of an API, particularly its crystal structure and potential for polymorphism, are of paramount importance in drug development and manufacturing. Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can significantly impact a drug's physicochemical properties, including solubility, stability, bioavailability, and manufacturability. This technical guide provides a comprehensive overview of the known polymorphic forms of this compound, their characterization data, and the experimental methodologies employed in their analysis.

Polymorphic Forms of this compound

This compound is known to exist in several polymorphic forms, including anhydrous, hydrated, and solvated states. The controlled preparation and characterization of these forms are essential for ensuring consistent product quality and therapeutic efficacy.

Anhydrous Forms

At least three anhydrous crystalline forms of this compound have been reported: Form A, Form 3, and Form 4.

Hydrated Forms

This compound readily forms hydrates, with the sesquihydrate and trihydrate being the most commonly cited forms. Monohydrate and hemihydrate forms have also been mentioned in the literature. The degree of hydration can significantly influence the stability and dissolution characteristics of the drug substance.

Solvates

In addition to hydrates, this compound can form solvates with various organic solvents, such as acetic acid, N-methylpyrrolidone, and 1,4-dioxane. The formation of solvates is dependent on the crystallization solvent and conditions.

Physicochemical Characterization Data

A comprehensive understanding of the different polymorphic forms of this compound requires detailed characterization using various analytical techniques. The following tables summarize the available quantitative data for the known polymorphs.

Table 1: X-ray Powder Diffraction (XRPD) Data for this compound Polymorphs

| Polymorphic Form | Characteristic 2θ Peaks (°) | Reference(s) |

| Anhydrate (Form A) | 4.23, 12.66, 13.92, 16.90, 17.90, 19.28, 24.78, 26.22 | [1] |

| Trihydrate | 7.7, 11.8 | [2] |

| Sesquihydrate | 8.0, 12.2, 14.7 | [2] |

Note: Data for other anhydrous, hydrated, and solvated forms are mentioned in patents but specific 2θ values are not always provided in readily accessible sources.

Table 2: Thermal Analysis Data for this compound Polymorphs

| Polymorphic Form | Analytical Technique | Key Observations | Reference(s) |

| This compound | DSC | Melting Point: 287.13 °C | [3] |

Note: Detailed DSC and TGA data for each specific polymorph, including transition temperatures, enthalpies, and weight loss percentages corresponding to desolvation, are not consistently available in the public domain and would require access to proprietary or more specialized research data.

Table 3: Spectroscopic Data for this compound Polymorphs

| Polymorphic Form | Analytical Technique | Characteristic Peaks/Regions | Reference(s) |

| Gemifloxacin (pure drug) | FTIR | A published spectrum is available, but specific peak assignments for different polymorphs are not detailed. | [4] |

Experimental Protocols

The reliable identification and characterization of this compound polymorphs depend on the application of standardized and well-documented experimental protocols.

Polymorph Screening and Preparation

A systematic polymorph screen is the first step in identifying the different crystalline forms of an API.

Workflow for Polymorph Screening:

Experimental workflow for polymorph screening.

Preparation of Specific Polymorphs:

-

Anhydrous Form 4: Prepared by suspending a crystalline hydrate of this compound in toluene and subjecting the suspension to azeotropic distillation at 50 to 80 °C.[2]

-

Sesquihydrate: Can be prepared by dissolving this compound in an alcohol solvent (optionally mixed with other solvents or water) at an elevated temperature (above 40 °C), followed by partial solvent removal to induce crystallization.[2] Another method involves slurrying the wet material in a mixture of isopropyl alcohol and water, followed by heating to achieve a clear solution, cooling, and stirring to induce crystallization.[1]

X-ray Powder Diffraction (XRPD)

XRPD is a primary technique for distinguishing between different crystalline forms.

-

Instrumentation: A high-resolution powder diffractometer with a copper Kα radiation source is typically used.

-

Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.

-

Data Collection: The sample is scanned over a 2θ range of approximately 2° to 40°, with a step size and scan speed optimized to obtain a good signal-to-noise ratio.

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint for each crystalline form.

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on melting points, phase transitions, and solvent/water content.

-

DSC Protocol:

-

A few milligrams of the sample are hermetically sealed in an aluminum pan.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

The heat flow to or from the sample is measured as a function of temperature, revealing endothermic events (melting, desolvation) and exothermic events (crystallization).

-

-

TGA Protocol:

-

A small amount of the sample is placed in a tared pan.

-

The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).

-

The weight loss of the sample is recorded as a function of temperature, which is used to quantify the amount of water or solvent in the crystal lattice.

-

Vibrational Spectroscopy (FTIR and Raman)

Fourier Transform Infrared (FTIR) and Raman spectroscopy are sensitive to the molecular environment and can be used to differentiate polymorphs.

-

FTIR Spectroscopy:

-

Spectra are typically collected using an Attenuated Total Reflectance (ATR) accessory.

-

A small amount of the sample is placed in direct contact with the ATR crystal.

-

The infrared spectrum is recorded over a range of approximately 4000 to 400 cm⁻¹.

-

-

Raman Spectroscopy:

-

A non-destructive technique where a laser is focused on the sample.

-

The scattered light is collected and analyzed to produce a Raman spectrum.

-

The spectral region and laser wavelength are chosen to optimize signal and avoid fluorescence.

-

Interconversion of Polymorphic Forms

The interconversion between different polymorphic forms is a critical aspect of understanding their relative stability and processing behavior.

Logical Relationship between Hydrated and Anhydrous Forms:

Interconversion between hydrated and anhydrous forms.

Studies on the interconversion of this compound polymorphs are crucial for selecting the most stable form for development and for defining appropriate storage and handling conditions. Slurry conversion experiments, where a mixture of polymorphs is stirred in a solvent in which they have limited solubility, are commonly used to determine the most thermodynamically stable form at a given temperature.

Conclusion

The existence of multiple polymorphic forms of this compound necessitates a thorough understanding and characterization of its solid-state properties. This technical guide has summarized the currently available information on the known polymorphs and outlined the key experimental methodologies for their identification and analysis. For drug development professionals, a comprehensive polymorph screening and stability assessment program is crucial to select the optimal crystalline form with desirable physicochemical properties, ensuring the development of a safe, effective, and consistent drug product. Further research to fully characterize all known and potential new polymorphs of this compound with a complete set of quantitative data is highly recommended.

References

- 1. US20100076193A1 - process for the preparation of gemifloxacin - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Thermal analyses of some fluoroquinolone pharmaceutical compounds in comparison with molecular orbital calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Novel Synthetic Routes for Gemifloxacin Mesylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gemifloxacin, a fourth-generation fluoroquinolone antibiotic, is a critical therapeutic agent for treating respiratory tract infections. Its complex molecular structure necessitates efficient and scalable synthetic strategies. This technical guide provides a comprehensive overview of novel synthetic routes for Gemifloxacin Mesylate, focusing on methodologies that offer improved yields, purity, and industrial applicability. Detailed experimental protocols for key transformations are provided, along with a comparative analysis of quantitative data. Furthermore, synthetic pathways and experimental workflows are visually represented through detailed diagrams to facilitate a deeper understanding of the chemical processes involved.

Introduction

This compound is chemically known as 7-[(4Z)-3-(aminomethyl)-4-(methoxyimino)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid methanesulfonate. The synthesis of this complex molecule has been the subject of considerable research, aiming to develop more efficient and cost-effective manufacturing processes. This whitepaper will explore two prominent novel synthetic strategies: a convergent synthesis approach and a linear approach focused on the early-stage construction of the key pyrrolidine side chain.

Route 1: Convergent Synthesis Approach

This approach involves the independent synthesis of the core naphthyridine ring system and the functionalized pyrrolidine side chain, which are then coupled in the later stages of the synthesis.

Synthesis of the Naphthyridine Core

The key naphthyridine intermediate is 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid. A common method for its preparation involves the hydrolysis of its corresponding ethyl ester.

-

Dissolve ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (0.1 g, 0.32 mmol) in tetrahydrofuran (THF, 5 ml) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add concentrated hydrochloric acid (45 μL, 0.7 mmol) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated solid is collected by filtration to yield 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid.

| Parameter | Value | Reference |

| Starting Material | Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | [1] |

| Reagents | Concentrated HCl, THF | [1] |

| Reaction Time | 2 hours | [1] |

| Reaction Temperature | Reflux | [1] |

| Yield | 78% | [1] |

| Purity | >98% | [2] |

Synthesis of the Pyrrolidine Side Chain and Coupling

A novel and efficient method for the synthesis of the pyrrolidine side chain and its subsequent coupling with the naphthyridine core involves the use of a protecting group strategy to ensure regioselectivity.

Step 1: Formation of the Protected Side Chain

-

Dissolve 4-(Aminomethyl)pyrrolidin-3-one O-methyloxime hydrochloride (25 gm) in methanol (375 mL) and add triethylamine (49 mL) dropwise at 25-30°C.

-

To the clear solution, add ethyl acetoacetate (18 gm) dropwise.

-

Stir the reaction mixture for 30-45 minutes to form the enamine-protected intermediate.

Step 2: Coupling Reaction

-

To the solution containing the protected side chain, add 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridin-3-carboxylic acid (27.8 gm).

-

Heat the reaction mass to reflux temperature and maintain until the reaction is complete (monitored by HPLC).

-

Cool the reaction mass, filter, wash with methanol, and dry under vacuum to obtain the protected Gemifloxacin intermediate.

Step 3: Deprotection and Mesylate Salt Formation

-

The protected Gemifloxacin intermediate is dissolved in a suitable solvent such as chloroform.

-

Add a solution of methanesulfonic acid in methylene dichloride and stir until the reaction is complete.

-

Filter the solid material, wash with ethanol, and dry under vacuum to yield this compound.

| Parameter | Value |

| Step 2 Yield | 85.05% |

| Step 2 Purity (HPLC) | >94% |

| Final Product Yield | 72.4% |

| Final Product Purity (HPLC) | 99.85% |

digraph "Convergent Synthesis of this compound" {

graph [rankdir="LR", splines=ortho, nodesep=0.4];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [fontname="Arial", fontsize=9];

// Nodes

Naphthyridine_ester [label="Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-\n1,4-dihydro-1,8-naphthyridine-3-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"];

Naphthyridine_acid [label="7-chloro-1-cyclopropyl-6-fluoro-4-oxo-\n1,4-dihydro-1,8-naphthyridine-3-carboxylic acid\n(Core)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Pyrrolidine_start [label="4-(Aminomethyl)pyrrolidin-3-one\nO-methyloxime hydrochloride", fillcolor="#F1F3F4", fontcolor="#202124"];

Protected_pyrrolidine [label="Enamine-protected\nPyrrolidine Side Chain", fillcolor="#FBBC05", fontcolor="#202124"];

Coupled_product [label="Protected Gemifloxacin", fillcolor="#34A853", fontcolor="#FFFFFF"];

Gemifloxacin_mesylate [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges

Naphthyridine_ester -> Naphthyridine_acid [label="HCl, THF\nReflux"];

Pyrrolidine_start -> Protected_pyrrolidine [label="Ethyl acetoacetate,\nTriethylamine, Methanol"];

Naphthyridine_acid -> Coupled_product [label="Reflux"];

Protected_pyrrolidine -> Coupled_product;

Coupled_product -> Gemifloxacin_mesylate [label="Methanesulfonic acid,\nCH2Cl2"];

}

### **Route 2: Linear Synthesis of the Key Pyrrolidine Intermediate**

This route focuses on the construction of the 4-aminomethylpyrrolidin-3-one-O-methyloxime dihydrochloride intermediate from simple, readily available starting materials. This intermediate is a crucial building block for the convergent synthesis described in Route 1.

#### **Experimental Protocol: Synthesis of 4-aminomethylpyrrolidin-3-one-O-methyloxime dihydrochloride**

**Step 1: Nucleophilic Addition and Amino Protection**

1. Add glycine ethyl ester hydrochloride (16.8g, 0.12mol) and sodium hydroxide (4.9g, 0.12mol) to methanol (150mL) in a three-neck flask.

2. Heat and stir at 55-60°C, and add acrylonitrile (8.9mL, 0.132mol) dropwise over 0.5 hours.

3. Continue to stir at the same temperature for 8 hours.

4. Cool to room temperature and add di-tert-butyl dicarbonate (26.2g, 0.12mol). Stir for 1.5 hours.

5. Work-up with ethyl acetate extraction to obtain the protected amino ester.

**Step 2: Condensation**

1. Dissolve the product from Step 1 in an organic solvent and add dropwise to an ethanolic solution of a strong base (e.g., sodium ethoxide) under reflux.

2. Reflux for 1 hour, followed by an appropriate work-up to yield the cyclized product.

**Step 3: Reduction of the Ester**

1. The cyclized product is subjected to reduction using a suitable reducing agent to convert the ester group to a hydroxymethyl group.

**Step 4: Oxidation**

1. The resulting alcohol is oxidized to a ketone using an oxidizing agent like Jones reagent.

**Step 5: Oximation**

1. The ketone is then reacted with methoxamine hydrochloride in the presence of a base like sodium acetate to form the O-methyloxime.

**Step 6: Deprotection**

1. The protecting groups are removed by treatment with a strong acid, such as hydrogen chloride in ethyl acetate, to yield the final product, 4-aminomethylpyrrolidin-3-one-O-methyloxime dihydrochloride.

| Step | Key Transformation | Yield |

| :--- | :--- | :--- |

| 1 | Nucleophilic addition & Boc protection | 96% |

| 2 | Dieckmann Condensation | 68% |

| 3 & 4 | Reduction & Oxidation | - |

| 5 | Oximation | 78.3% (two steps) |

| 6 | Deprotection | 94.7% |

```dot

digraph "Linear Synthesis of Pyrrolidine Intermediate" {

graph [rankdir="LR", splines=ortho, nodesep=0.3];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [fontname="Arial", fontsize=9];

// Nodes

Start [label="Glycine ethyl ester HCl\n+ Acrylonitrile", fillcolor="#F1F3F4", fontcolor="#202124"];

Step1_prod [label="Protected Amino Ester", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Step2_prod [label="Cyclized Pyrrolidinone", fillcolor="#FBBC05", fontcolor="#202124"];

Step3_prod [label="Hydroxymethyl Pyrrolidine", fillcolor="#34A853", fontcolor="#FFFFFF"];

Step4_prod [label="Pyrrolidinone", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Step5_prod [label="O-Methyloxime", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Final_prod [label="4-aminomethylpyrrolidin-3-one-\nO-methyloxime dihydrochloride", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges

Start -> Step1_prod [label="1. NaOH, MeOH\n2. (Boc)2O"];

Step1_prod -> Step2_prod [label="Base, EtOH\nReflux"];

Step2_prod -> Step3_prod [label="Reduction"];

Step3_prod -> Step4_prod [label="Oxidation"];

Step4_prod -> Step5_prod [label="Methoxamine HCl,\nNaOAc"];

Step5_prod -> Final_prod [label="HCl, EtOAc"];

}

Linear synthesis of the key pyrrolidine intermediate.

Conclusion

The synthetic routes outlined in this technical guide represent significant advancements in the synthesis of this compound. The convergent approach offers flexibility and efficiency in the later stages, while the linear synthesis of the pyrrolidine intermediate provides a robust method for producing a key building block from simple starting materials. The choice of a particular route will depend on factors such as the desired scale of production, cost of starting materials, and available manufacturing infrastructure. The detailed experimental protocols and quantitative data presented herein serve as a valuable resource for researchers and drug development professionals working on the synthesis and manufacturing of this compound. Further optimization of these routes, particularly in terms of reaction conditions and purification methods, could lead to even more efficient and sustainable processes for the production of this important antibiotic.

References

Spectroscopic Characterization of Gemifloxacin Mesylate and its Derivatives: A Technical Guide

Abstract

Gemifloxacin Mesylate is a fourth-generation synthetic fluoroquinolone antibacterial agent renowned for its broad-spectrum activity against Gram-positive and Gram-negative bacteria.[1] Its clinical efficacy relies on the precise molecular structure and purity, making rigorous analytical characterization imperative for drug development, quality control, and stability assessment. This technical guide provides an in-depth overview of the core spectroscopic techniques used to characterize this compound and its related substances, including degradation products and process impurities. It details the principles and applications of Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Spectrofluorimetry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This document summarizes key quantitative data, presents detailed experimental protocols, and utilizes workflow diagrams to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

This compound, chemically known as (R,S)-7-[(4Z)-3-(aminomethyl)-4-(methoxyimino)-1-pyrrolidinyl]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid methanesulfonate, is a potent antibacterial agent.[2] Like other fluoroquinolones, its mechanism of action involves the inhibition of essential bacterial enzymes, specifically DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and leading to bacterial cell death.[3][4]

The structural integrity and purity of this compound are critical to its safety and efficacy. Spectroscopic methods are fundamental tools for confirming its identity, quantifying its concentration in pharmaceutical formulations, and identifying and characterizing any related substances, such as isomers, synthetic precursors, or degradation products that may arise during synthesis, storage, or administration.[5] This guide explores the application of various spectroscopic techniques for a comprehensive analysis of this important antibiotic.

Mechanism of Action

Gemifloxacin exhibits a dual-targeting mechanism, which contributes to its potent broad-spectrum activity. It inhibits both DNA gyrase, the primary target in most Gram-negative bacteria, and topoisomerase IV, the main target in many Gram-positive bacteria.[3] This dual action effectively halts the processes of DNA replication, transcription, and repair, ultimately resulting in bacterial cell death.

Spectroscopic Characterization of this compound

A multi-faceted spectroscopic approach is essential for the unambiguous characterization of this compound. Each technique provides unique structural information, and their combined use allows for a complete analytical profile.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a widely used quantitative technique for determining the concentration of Gemifloxacin in bulk and pharmaceutical dosage forms. The method is valued for its simplicity, speed, and cost-effectiveness.[6] The absorption of UV radiation by Gemifloxacin is due to electron transitions within its aromatic naphthyridine ring system.

Data Presentation

| Parameter | Value | Solvent/Conditions | Reference |

| λmax | 270 nm | Methanol | [7] |

| 263.8 nm | Distilled Water | [8] | |

| 276 nm | Acetonitrile:Phosphate Buffer | [9] | |

| 272 nm & 343 nm | Methanol | [10] | |

| Linearity Range | 0.5 - 5 µg/mL | Methanol | [7] |

| 2 - 12 µg/mL | Distilled Water | [8] | |

| Limit of Detection (LOD) | 0.197 µg/mL | Methanol | [7] |

| Limit of Quantitation (LOQ) | 0.599 µg/mL | Methanol | [7] |

Table 1: UV-Vis Spectroscopic Data for this compound.

Experimental Protocol: UV-Vis Analysis of Tablets

-

Sample Preparation: Ten tablets are accurately weighed and crushed into a fine powder. An amount of powder equivalent to 25 mg of this compound is transferred to a 25 mL volumetric flask.[9]

-

Dissolution: The powder is dissolved in deionized water or methanol. The solution is sonicated for 15 minutes to ensure complete dissolution and then filtered through a 0.22-µm syringe filter to remove excipients.[7][9]

-

Standard Solution Preparation: A stock solution of 0.5 mg/mL is prepared by accurately weighing 50 mg of this compound standard and dissolving it in 100 mL of the same solvent.[7]

-

Working Solutions: Serial dilutions are made from the stock and sample solutions to fall within the validated linear range (e.g., 2-12 µg/mL).[8]

-

Spectrophotometric Measurement: The absorbance of the working solutions is measured at the predetermined λmax (e.g., 270 nm) using a calibrated UV-Vis spectrophotometer, with the solvent used as a blank.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in the Gemifloxacin molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, the presence of key structural components like carboxylic acids, ketones, amines, and aromatic rings can be confirmed.

Data Presentation

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3504 | -NH₂ (primary amine) stretching | [11] |

| 3177 | Aromatic C-H stretching | [11] |

| 2929 | Aliphatic C-H stretching | [11] |

| 1772 | C=O (carboxylic acid) stretching | [11] |

| 1708 & 1632 | C=O (aromatic ketone) stretching | [11] |

Table 2: Characteristic IR Absorption Bands for this compound.

Experimental Protocol: IR Analysis

-

Sample Preparation: The this compound sample is finely ground with potassium bromide (KBr) in a mortar and pestle.

-

Pellet Formation: The mixture is compressed into a thin, transparent pellet using a hydraulic press.

-

Spectral Acquisition: The IR spectrum of the pellet is recorded using an FT-IR spectrophotometer. The spectrum of the pure drug typically shows characteristic bands corresponding to its various functional groups.[12]

Spectrofluorimetry

Spectrofluorimetry offers higher sensitivity and selectivity compared to UV-Vis spectroscopy. Gemifloxacin possesses native fluorescence, which can be significantly enhanced in a micellar medium, such as that provided by sodium dodecyl sulphate (SDS).[3] This enhancement forms the basis of a highly sensitive quantitative method.

Data Presentation

| Parameter | Value (Method A - SDS) | Value (Method B - Derivatization) | Reference |

| Excitation λ (λex) | 274 nm | 420 nm | [3] |

| Emission λ (λem) | 402 nm | 476 nm | [3] |

| Linearity Range | 10 - 1000 ng/mL | 100 - 2000 ng/mL | [3] |

| Medium | Acetate Buffer (pH 5.5) with SDS | Acetate Buffer (pH 3.5) | [3] |

Table 3: Spectrofluorimetric Data for this compound.

Experimental Protocol: Micelle-Enhanced Spectrofluorimetry (Method A)

-

Reagent Preparation: Prepare an acetate buffer solution (pH 5.5) and a solution of sodium dodecyl sulphate (SDS).

-

Standard Solution: Prepare a stock solution of Gemifloxacin (100 µg/mL) in distilled water. Further dilute to create working standards.[3]

-

Measurement: To a series of 10 mL volumetric flasks, add aliquots of the standard solution, a fixed volume of acetate buffer, and SDS solution. Dilute to the mark with water.

-

Analysis: After incubation, measure the fluorescence intensity at the emission maximum (402 nm) after excitation at 274 nm. The fluorescence intensity is enhanced nearly tenfold compared to the aqueous medium.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) is indispensable for the complete structural elucidation of Gemifloxacin and its derivatives. It provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for unambiguous structure confirmation and identification of impurities or degradation products.[2][5]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve an accurately weighed amount of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with acid/base).

-

Spectral Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 500 MHz).[12]

-

Data Analysis: The resulting spectra are compared with reference spectra or analyzed to assign signals to specific atoms in the molecular structure. For degradation products, 2D NMR techniques like COSY, HSQC, and HMBC are crucial for establishing connectivity and confirming the proposed structure.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of Gemifloxacin. When coupled with a separation technique like liquid chromatography (LC-MS/MS), it becomes a highly sensitive and specific method for quantification and for identifying and structurally characterizing related substances.[5][13]

Data Presentation

| Parameter | Value | Technique | Reference |

| Molecular Formula | C₁₈H₂₀FN₅O₄ · CH₄O₃S | - | [9] |

| Molecular Weight | 485.49 g/mol | - | [9] |

| MS/MS Fragmentation | m/z 390.100 → 372.100 | Triple Quadrupole MS | [13] |

Table 4: Mass Spectrometric Data for this compound.

Experimental Protocol: LC-MS/MS Analysis

-

Chromatographic Separation: An aliquot of the sample solution is injected into an LC system. Separation is typically achieved on a C18 column using a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer containing an acid like formic or trifluoroacetic acid.[5][13]

-

Mass Spectrometric Detection: The column effluent is introduced into the mass spectrometer. The analyte is ionized (e.g., by electrospray ionization - ESI) and detected.

-

Tandem MS (MS/MS): For structural confirmation, the parent ion (m/z 390.1 for Gemifloxacin) is isolated and fragmented. The resulting product ions (e.g., m/z 372.1) are measured, providing a characteristic fragmentation pattern that confirms the identity of the compound.[13]

Characterization of Derivatives and Related Substances

Forced degradation studies are essential to understand the stability of a drug and to identify potential degradation products. These studies involve subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light.[5] The resulting degradation products are then separated and characterized using a combination of chromatographic and spectroscopic techniques.

References

- 1. Quantitative analytical methods for determination of this compound in different matrices: A review [journals.ekb.eg]

- 2. Structural elucidation of this compound degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two Validated Spectrofluorometric Methods for Determination of this compound in Tablets and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gemifloxacin | C18H20FN5O4 | CID 9571107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Development and validation of a RP-HPLC method for stability-indicating assay of this compound including identification of related substances by LC-ESI-MS/MS, 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pjps.pk [pjps.pk]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. A Validated Reverse Phase-Ultra-Performance Liquid Chromatography Method for the Determination of this compound in Bulk and its Pharmaceutical Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. japsonline.com [japsonline.com]

- 12. Gemifloxacin-transition metal complexes as therapeutic candidates: antimicrobial, antifungal, anti-enzymatic, and docking studies of newly synthesized complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of gemifloxacin in different tissues of rat after oral dosing of this compound by LC-MS/MS and its application in drug tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity of Gemifloxacin Mesylate: A Technical Guide for Researchers

An in-depth analysis of the in vitro potency and methodologies for susceptibility testing of Gemifloxacin Mesylate against a broad spectrum of clinical bacterial isolates.

Abstract

Gemifloxacin, a fluoroquinolone antibiotic, demonstrates potent in vitro activity against a wide range of Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of its efficacy against various clinical isolates, details the standardized experimental protocols for susceptibility testing, and outlines its mechanism of action. The presented data, compiled from multiple studies, is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of antimicrobial research.

Introduction

This compound is a synthetic broad-spectrum antibacterial agent for oral administration. As a member of the fluoroquinolone class, its mechanism of action involves the inhibition of bacterial DNA synthesis through the targeting of two essential enzymes: DNA gyrase and topoisomerase IV.[1][2][3] This dual-targeting mechanism contributes to its potent bactericidal activity and may play a role in mitigating the development of resistance.[1][4] This guide summarizes the in vitro activity of gemifloxacin against a variety of clinically significant bacterial pathogens, providing key susceptibility data and the methodologies used to determine it.

In Vitro Susceptibility Data

The in vitro potency of gemifloxacin has been evaluated against numerous clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. The MIC₅₀ and MIC₉₀ values represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Table 1: In Vitro Activity of Gemifloxacin against Gram-Positive Clinical Isolates

| Organism | Number of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |

| Streptococcus pneumoniae | 200 | - | 0.016–0.03 | 0.125–0.25 | [5][6] |

| Streptococcus pneumoniae | - | - | - | 0.06 | [7][8][9] |

| Streptococcus pyogenes | - | - | - | 0.03 | [10] |

| Streptococcus agalactiae | - | - | - | 0.03 | [10] |

| Viridans streptococci | - | - | - | 0.12 | [10] |

| Staphylococcus aureus (Methicillin-Susceptible) | - | - | - | 0.03 - 0.06 | [9][10] |

| Staphylococcus aureus (Methicillin-Resistant) | - | - | - | 8 | [9] |

| Staphylococcus epidermidis | - | - | - | 2 | [10] |

| Staphylococcus saprophyticus | - | - | - | 0.016 | [10] |

| Enterococcus faecalis | - | - | - | 2 | [10] |

Table 2: In Vitro Activity of Gemifloxacin against Gram-Negative Clinical Isolates

| Organism | Number of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |

| Haemophilus influenzae | 300 | - | - | ≤0.008 - 0.06 | [7][8][9][10][11] |

| Moraxella catarrhalis | - | - | - | 0.008 - 0.06 | [7][8][9][10] |

| Neisseria gonorrhoeae (Ciprofloxacin-Susceptible) | 150 | - | - | 0.008 | [12] |

| Neisseria gonorrhoeae (Ciprofloxacin-Resistant) | 150 | - | - | 0.12 | [12] |

| Escherichia coli | - | - | - | 0.016 | [10] |

| Klebsiella pneumoniae | - | - | - | 0.25 | [10] |

| Klebsiella oxytoca | - | - | - | 0.25 | [8][10] |

| Enterobacter cloacae | - | - | - | 1 | [10] |

| Enterobacter aerogenes | - | - | - | 0.25 | [10] |

| Serratia spp. | - | - | - | 1 | [9] |

| Proteus vulgaris | - | - | - | 1.0 - 4 | [8][10] |

| Morganella morganii | - | - | - | 0.12 | [10] |

| Pseudomonas aeruginosa | - | - | - | 4 - 8 | [7][9][10] |

| Stenotrophomonas maltophilia | - | - | - | 4 | [10] |

| Acinetobacter spp. | - | - | - | 32 | [10] |

Table 3: In Vitro Activity of Gemifloxacin against Atypical and Anaerobic Bacteria

| Organism | Number of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |

| Mycoplasma pneumoniae | - | 0.001–0.0025 | - | - | [7] |

| Mycoplasma genitalium | - | 0.0005–0.001 | - | - | [7] |

| Mycoplasma fermentans | - | - | - | - | [7] |

| Ureaplasma urealyticum | - | 0.025–0.25 | - | - | [7] |

| Bacteroides fragilis | - | - | - | 0.5 | [9] |

Experimental Protocols for Susceptibility Testing

The determination of in vitro susceptibility of bacterial isolates to gemifloxacin is performed using standardized methods as recommended by organizations such as the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).[8][11] The primary methods are broth microdilution, agar dilution, and disk diffusion.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) in a liquid medium.

-

Preparation of Inoculum: A standardized suspension of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Preparation of Antimicrobial Agent: Gemifloxacin is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms like Streptococcus pneumoniae, the broth is supplemented with 2-5% lysed horse blood.[1]

-

Inoculation and Incubation: The prepared 96-well microtiter plates containing the serially diluted gemifloxacin are inoculated with the bacterial suspension. The plates are incubated at 35°C for 16-20 hours in ambient air.

-

Interpretation of Results: The MIC is recorded as the lowest concentration of gemifloxacin that completely inhibits visible growth of the organism.

Agar Dilution Method

This method is considered a reference method for MIC determination, particularly for fastidious organisms and anaerobes.

-

Preparation of Agar Plates: Serial twofold dilutions of gemifloxacin are incorporated into molten Mueller-Hinton agar. For specific organisms, the agar may be supplemented, for example, with 5% defibrinated sheep blood for streptococci.[1] The agar is then poured into petri dishes and allowed to solidify.

-

Preparation of Inoculum: The bacterial inoculum is prepared as described for the broth microdilution method and applied to the surface of the agar plates using a multipoint inoculator.

-

Incubation: Plates are incubated at 35°C for 16-20 hours. For certain organisms like Neisseria gonorrhoeae or when testing pneumococci, incubation may be performed in a CO₂-enriched atmosphere.[5][6][12]

-

Interpretation of Results: The MIC is the lowest concentration of the drug that inhibits the visible growth of the bacteria on the agar surface.

Disk Diffusion Method

This qualitative method determines the susceptibility of a bacterial isolate to gemifloxacin by measuring the zone of growth inhibition around a disk impregnated with a specific amount of the antibiotic.

-

Preparation of Inoculum: A bacterial suspension equivalent to a 0.5 McFarland standard is used to inoculate the entire surface of a Mueller-Hinton agar plate.

-

Application of Antibiotic Disk: A paper disk containing a standardized amount of gemifloxacin (e.g., 5 µg) is placed on the inoculated agar surface.[11]

-

Incubation: The plates are incubated at 35°C for 16-18 hours.

-

Interpretation of Results: The diameter of the zone of complete growth inhibition around the disk is measured in millimeters. This zone diameter is then correlated with predetermined interpretive criteria for susceptible, intermediate, and resistant categories.[11][12][13] For instance, for many organisms, a zone of ≥17 mm may indicate susceptibility, while ≤13 mm may indicate resistance with a 5 µg disk.[11]

Visualizations

Experimental Workflow for Susceptibility Testing

Caption: Workflow for determining in vitro susceptibility of clinical isolates.

Mechanism of Action of Gemifloxacin

Caption: Gemifloxacin's dual inhibition of bacterial DNA gyrase and topoisomerase IV.

Conclusion

This compound exhibits potent in vitro activity against a broad spectrum of clinically relevant bacteria, including key respiratory pathogens. Its efficacy against both Gram-positive and Gram-negative organisms, coupled with a dual-targeting mechanism of action, underscores its importance as an antimicrobial agent. The standardized methodologies outlined in this guide are crucial for the accurate determination of its in vitro susceptibility, providing essential data for clinical decision-making and ongoing surveillance of antimicrobial resistance. This comprehensive overview serves as a foundational resource for researchers dedicated to the study and development of antimicrobial therapies.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Gemifloxacin | C18H20FN5O4 | CID 9571107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Activity of gemifloxacin, a new broad-spectrum quinolone, against 200 pneumococci by four different susceptibility testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro activity of gemifloxacin against recent clinical isolates of bacteria in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The in-vitro activity and tentative breakpoint of gemifloxacin, a new fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro activity of gemifloxacin against a broad range of recent clinical isolates from the USA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of in vitro susceptibility testing methods for gemifloxacin (formerly LB20304a or SB-265805), an investigational fluoronaphthyridone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of gemifloxacin in vitro susceptibility test methods for gonococci including quality control guidelines. The Quality Control Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro activity of gemifloxacin against contemporary clinical bacterial isolates from eleven North American medical centers, and assessment of disk diffusion test interpretive criteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Gemifloxacin Mesylate's High Affinity for Bacterial Topoisomerase IV: A Technical Deep Dive

For Immediate Release

BOSTON, MA – Gemifloxacin, a potent fluoroquinolone antibiotic, demonstrates significant binding affinity to bacterial topoisomerase IV, a critical enzyme for DNA replication in bacteria. This high-affinity interaction is a key determinant of its antibacterial efficacy, particularly against Gram-positive pathogens like Staphylococcus aureus and Streptococcus pneumoniae. This technical guide provides an in-depth analysis of the binding affinity, the experimental protocols used to quantify this interaction, and the underlying molecular mechanism.

Quantitative Analysis of Binding Affinity

The inhibitory activity of gemifloxacin against bacterial topoisomerase IV is quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. Comparative data highlights gemifloxacin's superior potency over older fluoroquinolones like ciprofloxacin.

| Compound | Organism | Target Enzyme | IC50 (µg/mL) | IC50 (µM) | Fold Difference vs. Ciprofloxacin | Reference |

| Gemifloxacin | Staphylococcus aureus | Topoisomerase IV | 0.25 | 0.4 | 10- to 20-fold more potent | [1][2][3] |

| Ciprofloxacin | Staphylococcus aureus | Topoisomerase IV | 2.5 - 5.0 | 3.0 | - | [1] |

| Gemifloxacin | Staphylococcus aureus | DNA Gyrase | 0.31 | 5.6 | 33-fold more potent | [1][2][3] |

| Ciprofloxacin | Staphylococcus aureus | DNA Gyrase | - | 61.7 | - | [4] |

| Moxifloxacin | Staphylococcus aureus | Topoisomerase IV | - | 1.0 | - | [4] |

| Moxifloxacin | Staphylococcus aureus | DNA Gyrase | - | 27.5 | - | [4] |

Note: The IC50 values can be influenced by the specific experimental conditions, such as substrate and enzyme concentrations.[5] Ki, the dissociation equilibrium constant, is a more absolute measure of binding affinity but is not always reported in the literature for this specific interaction.[5]

Mechanism of Action: Trapping the Cleavable Complex

Gemifloxacin, like other fluoroquinolones, exerts its bactericidal effect by inhibiting the function of type II topoisomerases, namely DNA gyrase and topoisomerase IV.[6][7][8] The primary mechanism involves the formation of a stable ternary complex with the enzyme and bacterial DNA.[1][9] This complex traps the enzyme in a state where it has cleaved the DNA but is unable to religate it, leading to an accumulation of double-stranded DNA breaks.[10][11] These breaks are lethal to the bacterium as they stall DNA replication and transcription, ultimately triggering cell death.[1][7]

Gemifloxacin exhibits a dual-targeting mechanism, inhibiting both DNA gyrase and topoisomerase IV.[1][10] In Staphylococcus aureus, while gemifloxacin targets both enzymes with similar in vitro potency, topoisomerase IV is considered the primary target within the bacterial cell.[1][2][3] In contrast, for Streptococcus pneumoniae, DNA gyrase appears to be the preferred in vivo target.[10][12] The ability of gemifloxacin to potently inhibit both enzymes contributes to its broad spectrum of activity and a lower propensity for the development of resistance.[10]

Caption: Mechanism of Gemifloxacin Action on Topoisomerase IV.

Experimental Protocols

The binding affinity and inhibitory activity of gemifloxacin against bacterial topoisomerase IV are primarily determined through enzyme inhibition assays. The most common method is the topoisomerase IV-mediated decatenation of kinetoplast DNA (kDNA).

Topoisomerase IV Decatenation Assay

This assay measures the ability of topoisomerase IV to separate the interlinked DNA minicircles of kDNA into individual, unlinked circles. The inhibition of this process by a drug is a direct measure of its effect on the enzyme's catalytic activity.

1. Enzyme and Substrate Preparation:

- Enzyme: Recombinant topoisomerase IV subunits (ParC and ParE, or GrlA and GrlB in S. aureus) are overexpressed and purified.[13]

- Substrate: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is isolated from trypanosomes.[13]

2. Reaction Mixture:

- A reaction buffer containing purified topoisomerase IV and kDNA is prepared.

- Varying concentrations of the test compound (e.g., gemifloxacin) are added to the reaction mixtures. A control reaction without any inhibitor is always included.

3. Incubation:

- The reaction mixtures are incubated at a specific temperature (typically 37°C) for a defined period to allow the enzymatic reaction to proceed.

4. Reaction Termination and Analysis:

- The reaction is stopped, often by the addition of a stop solution containing a protein denaturant and a loading dye.

- The reaction products are then separated by agarose gel electrophoresis. Decatenated (unlinked) minicircles migrate faster through the gel than the catenated (interlinked) kDNA network.

5. Data Quantification:

- The intensity of the DNA bands on the gel is quantified using densitometry.

- The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.[5][13]

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

prepare [label="Prepare Reaction Mix:\n- Topoisomerase IV\n- kDNA Substrate\n- Buffer"];

add_drug [label="Add Varying Concentrations\nof Gemifloxacin"];

incubate [label="Incubate at 37°C"];

stop_reaction [label="Stop Reaction"];

electrophoresis [label="Agarose Gel Electrophoresis"];

analyze [label="Quantify Band Intensity\n(Densitometry)"];

calculate_ic50 [label="Calculate IC50", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> prepare;

prepare -> add_drug;

add_drug -> incubate;

incubate -> stop_reaction;

stop_reaction -> electrophoresis;

electrophoresis -> analyze;

analyze -> calculate_ic50;

calculate_ic50 -> end;

}

Caption: Workflow for the Topoisomerase IV Decatenation Assay.

Conclusion

The high binding affinity of gemifloxacin mesylate for bacterial topoisomerase IV, as demonstrated by its low IC50 values, is a cornerstone of its potent antibacterial activity. The ability to effectively inhibit this essential enzyme, often in concert with DNA gyrase, allows gemifloxacin to be a valuable therapeutic agent in the treatment of bacterial infections. The experimental protocols outlined provide a robust framework for the continued evaluation of novel topoisomerase inhibitors in the ongoing effort to combat antibiotic resistance.

References

- 1. Topoisomerase Targeting with and Resistance to Gemifloxacin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Topoisomerase targeting with and resistance to gemifloxacin in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. courses.edx.org [courses.edx.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ATP-Bound Conformation of Topoisomerase IV: a Possible Target for Quinolones in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Compound | AntibioticDB [antibioticdb.com]

- 12. Potent antipneumococcal activity of gemifloxacin is associated with dual targeting of gyrase and topoisomerase IV, an in vivo target preference for gyrase, and enhanced stabilization of cleavable complexes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Stability and Degradation Pathways of Gemifloxacin Mesylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and degradation pathways of Gemifloxacin Mesylate, a broad-spectrum fluoroquinolone antibacterial agent. Understanding the stability of this active pharmaceutical ingredient (API) is critical for ensuring its quality, safety, and efficacy throughout its lifecycle, from manufacturing and storage to patient administration. This document details the outcomes of forced degradation studies under various stress conditions, outlines the analytical methodologies used for stability testing, and visualizes the known degradation pathways.

Chemical Stability Profile

This compound is susceptible to degradation under several stress conditions, including hydrolysis (acidic and alkaline), oxidation, and photolysis.[1] Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[2]

Summary of Forced Degradation Studies

The following table summarizes the quantitative data from forced degradation studies performed on this compound under different stress conditions as mandated by the International Conference on Harmonization (ICH) guidelines.

| Stress Condition | Reagent/Method | Conditions | % Degradation | Major Degradation Products Identified | Reference |

| Acid Hydrolysis | 1 M HCl | - | Susceptible | Degradation Product I, Degradation Product II | [3][4] |

| Alkaline Hydrolysis | 0.2 M NaOH | - | Significant | Sodium 7-amino-1-pyrrolidinyl-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate | [4][5] |

| Oxidative Degradation | 30% H₂O₂ | - | Degraded | - | [6] |

| Thermal Degradation | Dry Heat | 60°C | - | - | [6] |

| Photodegradation | UV-A Radiation | 352 nm | Significant | Photodegraded GFM RS | [7] |

Note: Specific quantitative degradation percentages and detailed structures of all degradation products are not consistently reported across all cited literature.

Degradation Pathways

The degradation of this compound proceeds through several pathways depending on the stress condition applied. The primary mechanisms involve hydrolysis of the amide bond and modifications to the substituent at the C-7 position.

1. Alkaline Degradation Pathway

Under alkaline conditions, this compound undergoes hydrolysis, leading to the loss of the 3-(aminomethyl)-4-(methoxyimino)-1-pyrrolidinyl ring and the formation of a sodium carboxylate salt.[4][5]

Alkaline degradation pathway of this compound.

2. Acidic Degradation Pathway

In acidic media, Gemifloxacin is also susceptible to hydrolysis, resulting in the formation of at least two degradation products.[3] The exact structures of these degradation products are confirmed through mass spectral analysis.[3]

Acidic degradation pathway of this compound.

Experimental Protocols

The development and validation of stability-indicating analytical methods are crucial for the accurate quantification of this compound in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most commonly employed techniques.

1. Stability-Indicating RP-HPLC Method

A validated reverse-phase HPLC method is used for the assay of this compound and its related substances.[2]

-

Column: Inertsil-ODS3V-C18 (4.6 × 250 mm; 5 μm)[2]

-

Mobile Phase: A gradient elution of 0.1% trifluoroacetic acid (pH 2.5) and methanol[2]

-

Flow Rate: 1.0 mL/min[2]

-

Detection: Photodiode Array (PDA) detector at 287 nm[2]

-

Column Temperature: 27°C[2]

References

- 1. researchgate.net [researchgate.net]

- 2. Development and validation of a RP-HPLC method for stability-indicating assay of this compound including identification of related substances by LC-ESI-MS/MS, 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. itmedicalteam.pl [itmedicalteam.pl]

- 4. Structural elucidation of this compound degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural elucidation of this compound degradation product. | Semantic Scholar [semanticscholar.org]

- 6. Simultaneous analysis of this compound and its main synthetic impurity by an optimized capillary zone electrophoretic method - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. This compound (GFM) stability evaluation applying a validated bioassay method and in vitro cytotoxic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Journey of a Potent Antibiotic: A Deep Dive into the Preclinical Pharmacokinetics and Bioavailability of Gemifloxacin Mesylate

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the preclinical pharmacokinetic and bioavailability profile of Gemifloxacin Mesylate. This powerful fluoroquinolone antibiotic, a key weapon against respiratory tract infections, has undergone extensive evaluation in various preclinical models, providing a foundational understanding of its absorption, distribution, metabolism, and excretion (ADME) characteristics. This whitepaper consolidates key quantitative data, details experimental methodologies, and provides visual representations of experimental workflows to facilitate a deeper understanding of this important therapeutic agent.

Gemifloxacin, known for its enhanced affinity for bacterial topoisomerase IV, demonstrates potent activity against a broad spectrum of Gram-positive and Gram-negative pathogens.[1][2][3][4] Understanding its behavior in preclinical models is paramount for predicting its clinical efficacy and safety. This guide synthesizes data from pivotal studies in rats, dogs, and other animal models to provide a holistic view of its pharmacokinetic journey.

Quantitative Pharmacokinetic Parameters of this compound

The systemic exposure and disposition of Gemifloxacin have been characterized following both oral and intravenous administration in several preclinical species. The following tables summarize the key pharmacokinetic parameters, offering a comparative overview.

Table 1: Single-Dose Oral Pharmacokinetics of Gemifloxacin in Preclinical Models

| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Oral Bioavailability (%) | Reference |

| Rat | 200 (multiple dose) | Tissue concentrations reported | 3 | Tissue concentrations reported | - | - | [5] |

| Rat | - | - | 1.01 ± 0.05 | 1056.58 ± 65.78 (AUC0-24h) | 5.62 ± 0.74 | - | [6] |

| Dog | - | - | - | - | ~5 | - | [1][2] |

| Layer Birds | 10 | 0.18 ± 0.0038 | 4 | - | - | - | [7] |

Note: Data is compiled from various sources and experimental conditions may differ.

Table 2: Single-Dose Intravenous Pharmacokinetics of Gemifloxacin in Preclinical Models

| Species | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg·h/mL) | Half-life (t½) (h) | Reference |

| Rat | - | - | - | ~2 | [1][2] |

| Dog | - | - | - | ~5 | [1][2] |

| Layer Birds | 10 | - | 4.92 ± 0.067 | 2.50 ± 0.04 | [7] |

Note: Data is compiled from various sources and experimental conditions may differ.

In-Depth Experimental Methodologies

The acquisition of reliable pharmacokinetic data hinges on meticulous experimental design and execution. Below are detailed protocols for key experiments typically employed in the preclinical evaluation of this compound.

Typical In-Vivo Pharmacokinetic Study Protocol in Rats

-

Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[6] Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles. They are typically fasted overnight before drug administration.[8]

-

Drug Administration:

-

Oral (PO): this compound is dissolved in a suitable vehicle (e.g., water) and administered via oral gavage at a specific dose.

-

Intravenous (IV): The drug solution is administered as a bolus injection into a tail vein.

-

-

Blood Sampling:

-

Serial blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

-

Blood is typically drawn from the jugular vein or via cannulation of the carotid artery. For serial sampling from a single mouse, a combination of submandibular vein, orbital venous plexus, and terminal cardiac puncture can be utilized.[9]

-

-

Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged (e.g., at 1,500 x g for 5 minutes) to separate the plasma.[9] The resulting plasma is stored at -80°C until analysis.[9]

-

Bioanalytical Method (HPLC):

-

Sample Preparation: Plasma samples are prepared for analysis, often involving protein precipitation with a solvent like acetonitrile.[10][11]

-

Chromatographic Separation: Gemifloxacin is separated from plasma components using a reverse-phase C18 column.[10][11] The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer).[10][11]

-

Detection: Gemifloxacin concentrations are quantified using a UV or fluorescence detector, or more sensitively with a tandem mass spectrometer (LC-MS/MS).[1][5]

-

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key parameters such as Cmax, Tmax, AUC, and elimination half-life.

Tissue Distribution Study Protocol in Rats

-